2-(Benzo[d]thiazol-2-yl)-4-methylphenol

Catalog No.
S3539689
CAS No.
21703-55-9
M.F
C14H11NOS
M. Wt
241.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Benzo[d]thiazol-2-yl)-4-methylphenol

CAS Number

21703-55-9

Product Name

2-(Benzo[d]thiazol-2-yl)-4-methylphenol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-methylphenol

Molecular Formula

C14H11NOS

Molecular Weight

241.31 g/mol

InChI

InChI=1S/C14H11NOS/c1-9-6-7-12(16)10(8-9)14-15-11-4-2-3-5-13(11)17-14/h2-8,16H,1H3

InChI Key

SMWMPMNQFQRVTR-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2

Canonical SMILES

CC1=CC(=C(C=C1)O)C2=NC3=CC=CC=C3S2

2-(Benzo[d]thiazol-2-yl)-4-methylphenol is an organic compound characterized by its unique structure, which combines a benzo[d]thiazole moiety with a methylphenol group. Its chemical formula is C14H11NOSC_{14}H_{11}NOS, and it has been studied for various applications due to its interesting chemical properties and potential biological activities. The compound exhibits a melting point range of approximately 119–121 °C, indicating its solid-state stability under standard conditions .

. Notably, it can undergo:

  • Nucleophilic substitutions: The hydroxyl group can act as a nucleophile, allowing for substitutions with electrophiles.
  • Oxidation reactions: The phenolic hydroxyl group can be oxidized to form quinones or other derivatives.
  • Condensation reactions: It can react with aldehydes or ketones to form Schiff bases, which are significant in medicinal chemistry.

These reactions make it a versatile intermediate in organic synthesis and medicinal chemistry .

Research indicates that 2-(Benzo[d]thiazol-2-yl)-4-methylphenol possesses several biological activities, including:

  • Antimicrobial properties: It has shown efficacy against various bacterial strains.
  • Antioxidant activity: The compound demonstrates potential in scavenging free radicals, contributing to its protective effects against oxidative stress.
  • Anticancer potential: Preliminary studies suggest that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

These biological activities highlight its potential as a lead compound for drug development.

Several synthetic routes have been developed for the preparation of 2-(Benzo[d]thiazol-2-yl)-4-methylphenol. Notable methods include:

  • Condensation of 5-Methylsalicylaldehyde with 2-Aminobenzenethiol: This method typically yields high purity and good yields.
    python
    # General reaction scheme5-Methylsalicylaldehyde + 2-Aminobenzenethiol → 2-(Benzo[d]thiazol-2-yl)-4-methylphenol
  • Refluxing in solvent systems: Using solvents such as ethanol or methanol under reflux conditions can facilitate the reaction and improve yields .
  • Microwave-assisted synthesis: This modern approach significantly reduces reaction times while maintaining high yields and purity.

These methods demonstrate the compound's accessibility for further research and application.

The applications of 2-(Benzo[d]thiazol-2-yl)-4-methylphenol span various fields:

  • Pharmaceuticals: Due to its biological activities, it is explored as a potential drug candidate for treating infections and cancer.
  • Analytical Chemistry: Its fluorescent properties have been utilized in developing probes for detecting reactive species like peroxynitrite .
  • Material Science: It may serve as a precursor in synthesizing advanced materials due to its unique chemical structure.

Interaction studies involving 2-(Benzo[d]thiazol-2-yl)-4-methylphenol have focused on its binding affinity with biomolecules such as DNA and proteins. Research suggests that:

  • It can intercalate into DNA, influencing gene expression and potentially leading to anticancer effects.
  • Binding studies with metal ions have shown that complexes formed with this compound exhibit enhanced biological activity, indicating its role as a ligand in coordination chemistry .

These interactions are crucial for understanding the compound's mechanism of action in biological systems.

Several compounds share structural similarities with 2-(Benzo[d]thiazol-2-yl)-4-methylphenol. Here are some notable examples:

Compound NameStructure TypeUnique Features
2-(Benzothiazol-2-yl)-6-methylphenolBenzothiazole derivativeExhibits different biological activity profiles
4-MethylbenzothiazoleBenzothiazole derivativeKnown for enhanced antimicrobial properties
6-(Benzo[d]thiazol-2-yl)-1,3-benzothiazoleDibenzo[d]thiazolePotentially more potent against certain cancer types

These compounds highlight the uniqueness of 2-(Benzo[d]thiazol-2-yl)-4-methylphenol while also showcasing the diverse applications of benzothiazole derivatives in medicinal chemistry.

XLogP3

4.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

241.05613515 g/mol

Monoisotopic Mass

241.05613515 g/mol

Heavy Atom Count

17

Dates

Modify: 2023-08-19

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